molecular formula C18H17N5OS B500094 N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine CAS No. 879761-82-7

N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine

Cat. No.: B500094
CAS No.: 879761-82-7
M. Wt: 351.4g/mol
InChI Key: QWCXMNZNSKMTLG-UHFFFAOYSA-N
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Description

N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the cyclization of appropriate hydrazides with thiocarbonyl compounds to form the triazolothiadiazine ring . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. The triazolothiadiazine core is known to interact with various receptors and enzymes, modulating their function and resulting in biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazine derivatives such as:

Uniqueness

N,N-dimethyl-N-{4-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxymethyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

CAS No.

879761-82-7

Molecular Formula

C18H17N5OS

Molecular Weight

351.4g/mol

IUPAC Name

N,N-dimethyl-4-[6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline

InChI

InChI=1S/C18H17N5OS/c1-22(2)14-10-8-13(9-11-14)17-19-20-18-23(17)21-16(25-18)12-24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3

InChI Key

QWCXMNZNSKMTLG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4

Origin of Product

United States

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